N-(3-ethylphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-ETHYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE” is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-ETHYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE” typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Group: The quinoxaline core is then reacted with a piperidine derivative, often using a nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the quinoxaline-piperidine intermediate with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.
Reduction: Reduction reactions may target the quinoxaline core or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoxaline derivatives are studied as potential catalysts in various organic reactions.
Material Science: These compounds are explored for their electronic and photophysical properties.
Biology and Medicine
Antimicrobial Agents: Quinoxaline derivatives exhibit antimicrobial activity against a range of pathogens.
Anticancer Agents: Some derivatives are investigated for their potential to inhibit cancer cell growth.
Industry
Pharmaceuticals: The compound may be used as an intermediate in the synthesis of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of “N-(3-ETHYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE” would depend on its specific biological target. Generally, quinoxaline derivatives interact with enzymes or receptors, modulating their activity. The piperidine group may enhance binding affinity to certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
N-Phenylquinoxaline: Lacks the piperidine and acetamide groups.
N-(3-Ethylphenyl)quinoxaline: Similar but without the piperidine group.
Uniqueness
“N-(3-ETHYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE” is unique due to the combination of the quinoxaline core, piperidine ring, and acetamide group, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C23H26N4O2/c1-2-17-9-8-10-18(15-17)24-21(28)16-27-20-12-5-4-11-19(20)25-22(23(27)29)26-13-6-3-7-14-26/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28) |
InChI Key |
APXMDKUHURWKFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.